molecular formula C8H4Br2ClFO B1410954 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide CAS No. 1806971-12-9

2'-Bromo-3'-chloro-5'-fluorophenacyl bromide

Cat. No.: B1410954
CAS No.: 1806971-12-9
M. Wt: 330.37 g/mol
InChI Key: IHAVKEMQJDANQU-UHFFFAOYSA-N
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Description

2'-Bromo-3'-chloro-5'-fluorophenacyl bromide (C₈H₄Br₂ClFO, molecular weight ~333.3 g/mol) is a halogenated aromatic compound characterized by a phenacyl backbone substituted with bromine (2'), chlorine (3'), and fluorine (5'). This trifunctional halogenation pattern imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and protein labeling applications .

Properties

IUPAC Name

2-bromo-1-(2-bromo-3-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(12)2-6(11)8(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAVKEMQJDANQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-chloro-5’-fluorophenacyl bromide typically involves the bromination of 3’-chloro-5’-fluoroacetophenone. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Time: Several hours to ensure complete bromination

    Catalyst: Sometimes a Lewis acid like aluminum chloride (AlCl3) is used to facilitate the reaction

The reaction can be represented as follows:

3’-Chloro-5’-fluoroacetophenone+Br22’-Bromo-3’-chloro-5’-fluorophenacyl bromide\text{3'-Chloro-5'-fluoroacetophenone} + \text{Br}_2 \rightarrow \text{2'-Bromo-3'-chloro-5'-fluorophenacyl bromide} 3’-Chloro-5’-fluoroacetophenone+Br2​→2’-Bromo-3’-chloro-5’-fluorophenacyl bromide

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-3’-chloro-5’-fluorophenacyl bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’-chloro-5’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2’-Bromo-3’-chloro-5’-fluorophenacyl bromide has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of diagnostic agents and therapeutic drugs.

    Industry: Applied in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’-Bromo-3’-chloro-5’-fluorophenacyl bromide exerts its effects involves the interaction of its halogen atoms with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity and stability.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2'-Bromo-3'-chloro-5'-fluorophenacyl bromide Not explicitly listed C₈H₄Br₂ClFO ~333.3 Br (2'), Cl (3'), F (5')
2-Chloro-5-fluorophenacyl bromide 76609-34-2 C₈H₅BrClFO 251.48 Br (α-carbon), Cl (2'), F (5')
2',3'-Dibromo-5'-fluorophenacyl bromide 1803837-69-5 C₈H₅Br₂FO 314.93 Br (2', 3'), F (5')
2'-Bromo-5'-fluoroacetophenone 1006-33-3 C₈H₆BrFO 215.04 Br (2'), F (5'), ketone group
2-Bromo-5-(trifluoromethyl)benzyl bromide 886496-63-5 C₈H₅Br₂F₃ 317.93 Br (2, benzyl), CF₃ (5)

Key Observations :

  • The target compound’s molecular weight is higher than analogs like 2-chloro-5-fluorophenacyl bromide due to the additional bromine and chlorine substituents .

Challenges and Limitations

  • Synthetic Complexity: Multi-halogenation (Br, Cl, F) requires precise regiocontrol, increasing synthesis difficulty compared to mono- or di-halogenated compounds .
  • Commercial Availability: While bromo-fluoroacetophenones (e.g., 1006-33-3) are commercially available, the target compound’s specific substitution pattern may necessitate custom synthesis .

Biological Activity

Overview

2'-Bromo-3'-chloro-5'-fluorophenacyl bromide is an organic compound with significant potential in biological research and medicinal chemistry. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest for studies related to enzyme inhibition, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C8H5BrClF. It features a phenacyl bromide core with specific halogen substitutions that influence its reactivity and biological interactions.

The biological activity of 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or alteration of receptor functions, which is crucial in drug development and therapeutic interventions.

Enzyme Inhibition

Research indicates that compounds similar to 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide exhibit significant enzyme inhibition properties. For instance, studies have shown that halogenated phenacyl derivatives can effectively inhibit certain proteases and kinases, which are vital in various cellular processes .

Antimicrobial Properties

In vitro studies have demonstrated the antimicrobial activity of halogenated phenacyl compounds against a range of pathogens. The minimum inhibitory concentration (MIC) values for these compounds suggest strong efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membrane integrity, leading to cell death .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several phenacyl derivatives, including 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide. Results indicated that this compound exhibited potent antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against tested strains .
  • Enzyme Interaction Studies : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could serve as a selective inhibitor, providing insights into its potential use in therapeutic applications targeting metabolic disorders.

Data Tables

Biological Activity MIC (μg/mL) Target Organisms
Antibacterial0.22 - 0.25Staphylococcus aureus
Escherichia coli
Enzyme InhibitionN/AVarious kinases and proteases

Research Findings

Recent research highlights the potential of 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide as a lead compound for developing new antimicrobial agents and enzyme inhibitors. The structural modifications provided by halogens enhance its reactivity and selectivity towards biological targets, making it a valuable candidate for further pharmacological studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide with high purity?

  • Methodology : Multi-step halogenation starting from a fluorinated acetophenone precursor. Sequential bromination and chlorination under controlled conditions (e.g., using Br₂ in dichloromethane with acetic acid as a catalyst at 10°C) ensure regioselectivity. Continuous flow reactors in industrial settings improve yield and purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization to remove byproducts like dihalogenated impurities .

Q. What spectroscopic techniques are most effective for characterizing the structure of 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substitution patterns and confirms halogen positions. ¹⁹F NMR quantifies fluorine environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (Br/Cl).
  • X-ray Crystallography : Resolves 3D structure and halogen-bonding interactions using SHELXL for refinement .

Q. What are the common impurities encountered during synthesis, and how are they removed?

  • Common Impurities : Over-halogenated derivatives (e.g., trihalogenated byproducts) or unreacted starting materials.
  • Purification Strategies :

  • Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) separates halogenated isomers.
  • Recrystallization : Use ethanol or dichloromethane-hexane mixtures to isolate crystalline product .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2'-Bromo-3'-chloro-5'-fluorophenacyl bromide in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of halogen substituents. Analyze Fukui indices to identify reactive sites for nucleophilic attack. Compare with experimental kinetic data to validate predictions .
  • Applications : Predict regioselectivity in cross-coupling reactions or biomolecular interactions .

Q. What strategies resolve contradictions in biological activity data for halogenated phenacyl bromides?

  • Methodology :

  • Purity Validation : Re-test compounds after rigorous purification (e.g., HPLC >99%).
  • Assay Optimization : Standardize cell culture conditions (e.g., pH, serum concentration) to minimize variability in cytotoxicity studies.
  • Structural Analogues : Compare activity with derivatives (e.g., 2',3'-Dibromo-4'-fluorophenacyl bromide) to isolate halogen-specific effects .

Q. How to optimize reaction conditions for Suzuki-Miyaura coupling using this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligand systems (e.g., SPhos) in THF/water.
  • Base Selection : K₂CO₃ or CsF enhances transmetallation efficiency.
  • Kinetic Monitoring : Use in situ IR or GC-MS to track aryl bromide conversion .

Q. What role do halogen atoms play in the crystal packing and intermolecular interactions of this compound?

  • Methodology : Analyze X-ray diffraction data (SHELX-refined) to identify halogen bonds (C–Br⋯O or C–Cl⋯F). Compare packing motifs with non-halogenated analogues to assess stabilization effects. Use Mercury software to quantify bond distances and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Bromo-3'-chloro-5'-fluorophenacyl bromide
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2'-Bromo-3'-chloro-5'-fluorophenacyl bromide

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